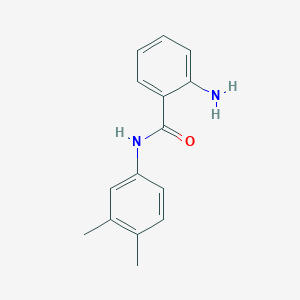

2-amino-N-(3,4-dimethylphenyl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-amino-N-(3,4-dimethylphenyl)benzamide analogues, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, involves methodologies that have shown potent anticonvulsant activity, indicating the importance of the dimethylphenyl component in enhancing biological activity (Lambert et al., 1995). Furthermore, modifications aimed at preventing metabolic N-acetylation have led to the development of derivatives with significantly improved plasma stability and pharmacokinetic profiles, highlighting the role of structural optimization in drug development (Robertson et al., 1987).

Molecular Structure Analysis

Molecular structure characterization plays a critical role in understanding the physicochemical properties and biological activity of benzamide derivatives. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods have been employed to elucidate the conformational dynamics and intermolecular interactions critical to the compound's function. Studies on similar compounds have revealed that molecular sheets primarily formed by hydrogen bonds stabilize the structure, with significant contributions from electrostatic energy (Saeed et al., 2020).

Chemical Reactions and Properties

The reactivity of this compound towards various chemical agents and conditions elucidates its versatile nature. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, synthesized through multi-component reactions, demonstrate the compound's ability to undergo transformations leading to high-yield products with potential pharmacological applications (Sabbaghan & Hossaini, 2012).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and stability, is crucial for the development of pharmaceutical formulations. Studies on analogues have shown that modifications in the molecular structure can significantly affect these properties, influencing the compound's suitability for various applications (Liou & Chang, 2008).

Aplicaciones Científicas De Investigación

1. Polymorphism and Crystal Engineering

2-Amino-N-(3,4-dimethylphenyl)benzamide derivatives have been studied for their polymorphic properties. For instance, related compounds like 2-((2,6-dimethylphenyl)amino)benzoic acid have been explored for their polymorphic forms, which are crucial in crystal engineering and pharmaceutical development. These studies focus on the different crystal structures that can impact drug delivery and stability (Zhoujin et al., 2022).

2. Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Derivatives of this compound, such as hydrazone derivatives, have been investigated for their efficacy in protecting metals like mild steel in acidic environments. These compounds form a stable layer on the metal surface, providing protection against corrosion, which is vital in industrial applications (Lgaz et al., 2019).

3. Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds using this compound derivatives. These studies are important for creating new molecules with potential biological or industrial applications. For instance, new hydrazone derivatives have been synthesized and evaluated for various properties, contributing to the field of medicinal chemistry (Saeed et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-N-(3,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCFCRRBRLVDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333058 | |

| Record name | 2-amino-N-(3,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102630-81-9 | |

| Record name | 2-amino-N-(3,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

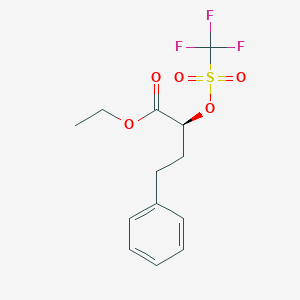

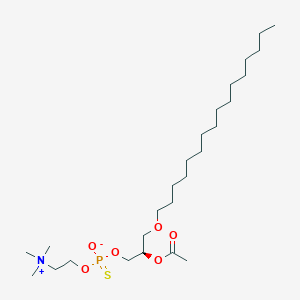

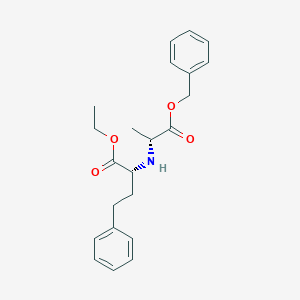

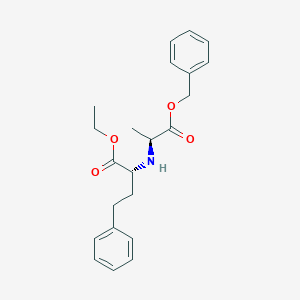

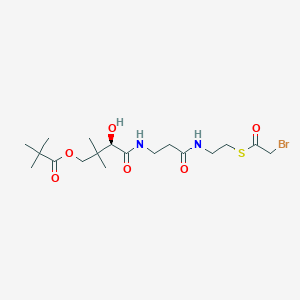

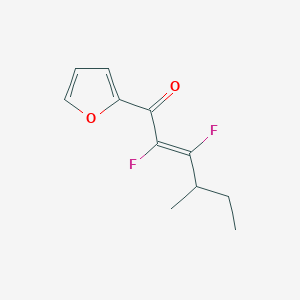

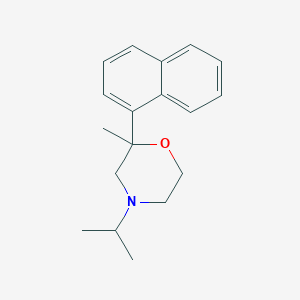

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid](/img/structure/B17452.png)

![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate](/img/structure/B17455.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)

![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)